molecular formula C22H22ClN5OS B14988890 N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No.: B14988890
M. Wt: 440.0 g/mol
InChI Key: BFWQCRNTJNJMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can be achieved through multiple synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available resources.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its combination of a furan ring, a tetrazole ring, and various substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22ClN5OS

Molecular Weight

440.0 g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C22H22ClN5OS/c1-16-19(9-5-10-20(16)23)21-12-11-18(29-21)15-24-13-6-14-30-22-25-26-27-28(22)17-7-3-2-4-8-17/h2-5,7-12,24H,6,13-15H2,1H3

InChI Key

BFWQCRNTJNJMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCCSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.